![molecular formula C15H23N5O3S B2572874 4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine CAS No. 2201358-54-3](/img/structure/B2572874.png)
4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial Evaluation
4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine has been examined for its potential in antibacterial applications. A study by Rahimizadeh et al. (2011) investigated the synthesis of thiazolo[4,5-d]pyrimidines, which involves the reaction of a 6-methylpyrimidine derivative with morpholine, and these compounds were subjected to antibacterial evaluations (Rahimizadeh et al., 2011).
Hydrogen Bonding and Structural Analysis
In the field of crystallography and supramolecular chemistry, studies have looked at the interaction of morpholine derivatives with other compounds. Smith et al. (2011) explored the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine (Smith et al., 2011).
Photophysical and Fluorescence Studies
Morpholine derivatives have also been studied for their photophysical properties. Hagimori et al. (2019) synthesized 2-morpholino pyridine compounds, evaluating their fluorescence in solution and solid-state, highlighting their potential in photophysical applications (Hagimori et al., 2019).
Chemical Reaction and Kinetic Studies
In chemical kinetics, the reaction of morpholine with other compounds offers insights into various reaction pathways and mechanisms. Asahi et al. (1984) studied the reaction of 1,2-Naphthoquinone-4-sulfonate with morpholine, providing valuable information on the structure of the colored products and kinetics of the reactions (Asahi et al., 1984).
Antimicrobial and Modulating Activity
Morpholine derivatives have shown promise in antimicrobial studies. Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, highlighting its efficacy against standard and multi-resistant strains of various microorganisms (Oliveira et al., 2015).
Synthesis and Applications in Heterocyclic Chemistry
The compound's relevance in heterocyclic chemistry is evident in various synthesis studies. Schmidt et al. (2007) reported on the synthesis of hetarenium salts from pentafluoropyridine with heteroaromatics including morpholine, leading to the formation of fluoropyridines with potential applications in organic synthesis (Schmidt et al., 2007).
Insecticidal Applications
Exploring its potential in agriculture, Bakhite et al. (2014) synthesized pyridine derivatives including a morpholinium compound and evaluated their toxicity against cowpea aphid, showing promising insecticidal activities (Bakhite et al., 2014).
properties
IUPAC Name |
4-[[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c1-12-6-15(17-11-16-12)18-7-13-9-20(10-14(13)8-18)24(21,22)19-2-4-23-5-3-19/h6,11,13-14H,2-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTWKETXUUNWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

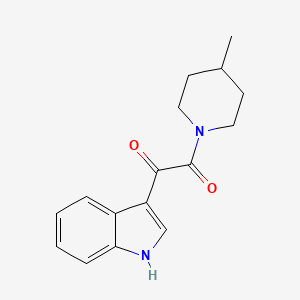
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
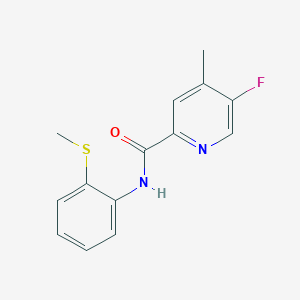
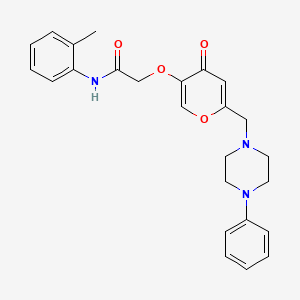
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)

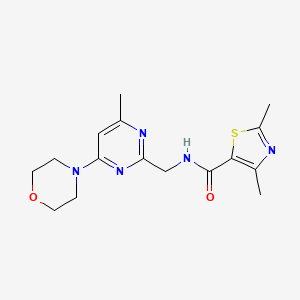
![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)
![7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2572804.png)
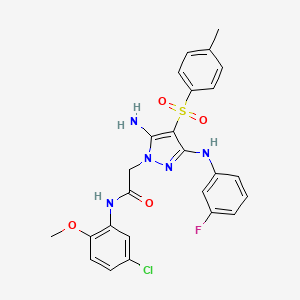
![[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride](/img/structure/B2572808.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2572810.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572814.png)